molecular formula C12H11Cl2N7S B4320493 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4320493
M. Wt: 356.2 g/mol
InChI Key: ZWSYPQBMYGONFV-UHFFFAOYSA-N
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Description

The compound 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a combination of tetrazole, triazole, and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole ring, followed by the introduction of the 2,4-dichlorobenzyl group. The final steps involve the formation of the triazole ring and the thiol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while substitution reactions can yield various derivatives with modified functional groups.

Scientific Research Applications

5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N7S/c1-20-11(16-17-12(20)22)5-10-15-19-21(18-10)6-7-2-3-8(13)4-9(7)14/h2-4H,5-6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSYPQBMYGONFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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